Methods of Synthesis
The synthesis of 6,8-dihydroxy-3-methylisochroman-1-one can be achieved through several methods:
Structural Characteristics
The molecular formula of 6,8-dihydroxy-3-methylisochroman-1-one is , with a molecular weight of approximately 194.19 g/mol. The compound features:
The InChI representation is as follows: InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3
.
Reactivity and Transformations
6,8-Dihydroxy-3-methylisochroman-1-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in organic synthesis and drug development.
Biological Activity Mechanism
The mechanism of action for 6,8-dihydroxy-3-methylisochroman-1-one largely revolves around its interaction with biological targets:
Research indicates that derivatives of isochromanones exhibit significant biological activities including anti-inflammatory and anticancer properties .
Characteristics
The physical properties of 6,8-dihydroxy-3-methylisochroman-1-one include:
Chemical properties include stability under standard conditions but may vary when exposed to strong oxidizing agents or acids.
Scientific Applications
6,8-Dihydroxy-3-methylisochroman-1-one has several applications in scientific research:
The ongoing research into isochromanones continues to reveal their potential across various fields including pharmacology, biochemistry, and synthetic organic chemistry .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3